molecular formula C7H6BrNO2 B571934 3-Bromo-5-hydroxybenzamide CAS No. 1243362-78-8

3-Bromo-5-hydroxybenzamide

Cat. No. B571934
CAS RN: 1243362-78-8
M. Wt: 216.034
InChI Key: OAOJIWRUZXJSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-hydroxybenzamide is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-hydroxybenzamide is 1S/C7H6BrNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-5-hydroxybenzamide is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • The metabolism of the herbicide bromoxynil by Klebsiella pneumoniae subsp. ozaenae was studied. This bacterium could convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid and use the liberated ammonia as a nitrogen source. The enzyme involved did not utilize 3,5-dibromo-4-hydroxybenzamide as a substrate (McBride, Kenny, & Stalker, 1986).

  • The degradation of bromoxynil in vitro by a flexibacterium strain BR4 identified 3,5-dibromo-4-hydroxybenzamide as a degradation product (Smith & Cullimore, 1974).

  • A study on the behavior of bromoxynil in a municipal wastewater treatment plant found 3,5-dibromo-4-hydroxybenzamide as one of the degradation products (Luther, Abendroth, Prause, & Leipold, 1985).

  • An investigation of the antidiabetic effect of SN158, a compound related to 3-Bromo-5-hydroxybenzamide, showed its potential as a therapeutic agent against type 2 diabetes by affecting glucose and lipid abnormalities (Jung et al., 2017).

  • Pseudomonas putida was studied for its ability to biologically convert bromoxynil, which involves the formation of 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid as metabolic derivatives (Vokounová, Vacek, & Kunc, 2008).

  • A study on 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, which are structurally related to 3-Bromo-5-hydroxybenzamide, found these compounds to be inhibitors of photosynthetic electron transport (Kráľová et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

A structurally similar compound, n-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, has been reported to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in cholinergic neurotransmission, which is vital for memory and cognition.

properties

IUPAC Name

3-bromo-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOJIWRUZXJSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742688
Record name 3-Bromo-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-hydroxybenzamide

CAS RN

1243362-78-8
Record name 3-Bromo-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

A1: While the exact binding mode is not described in the paper, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues likely interact with the active site of AChE and BuChE. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and inhibition of these enzymes leads to increased acetylcholine levels in the brain. [] This mechanism is thought to be beneficial for treating diseases associated with decreased cholinergic neurotransmission, such as Alzheimer's disease.

Q2: What structural modifications to N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide were investigated, and how did these modifications affect the inhibitory activity against AChE and BuChE?

A2: The researchers synthesized a series of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues with modifications to the carbamate moiety and the position of the phenolic hydroxyl group. [] They found that N-alkyl (C2-C6) carbamates and isomers with a changed position of the phenolic hydroxyl, particularly N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, showed improved inhibitory activity against both AChE and BuChE compared to the parent compound. [] This suggests that these structural features are important for interacting with the target enzymes and modulating their activity.

Q3: What are the potential advantages of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues compared to existing drugs like rivastigmine for treating cholinergic deficits?

A3: The research highlights that some N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues demonstrated superior inhibitory activity against AChE compared to rivastigmine, a known carbamate-based cholinesterase inhibitor. [] Additionally, some analogues showed balanced inhibition of both AChE and BuChE, which could potentially offer therapeutic advantages depending on the specific disease being targeted. Further research is needed to fully understand the therapeutic potential and safety profile of these novel compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.